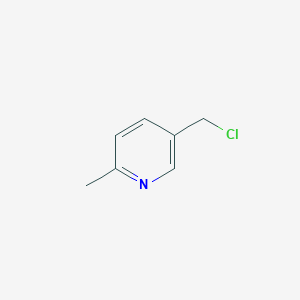

5-(Chloromethyl)-2-methylpyridine

Descripción general

Descripción

5-(Chloromethyl)-2-methylpyridine is a compound related to pyridine, a basic heterocyclic organic compound. It is structurally characterized by a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, substituted with methyl and chloromethyl groups.

Synthesis Analysis

The synthesis of compounds related to 5-(Chloromethyl)-2-methylpyridine often involves reactions starting from other pyridine derivatives. For example, the preparation methods for 2-chloro-5-methylpyridine, a related compound, include various chlorinating agents and reactions starting from different precursors like 3-methylpyridine N-oxide and 2-aminopyridine (Zhao Bao, 2003).

Molecular Structure Analysis

Pyridine derivatives, including 5-(Chloromethyl)-2-methylpyridine, typically exhibit structures where substituents are attached to the pyridine ring. The arrangement and type of substituents significantly influence their molecular and electronic structure, as seen in studies involving similar pyridine derivatives (G. Bator et al., 2011).

Chemical Reactions and Properties

Reactivity studies on related compounds, such as 5-chloro-2,4-dihydroxypyridine, reveal how substituents like chlorine and hydroxyl groups impact their chemical behavior. These compounds exhibit reactivity towards other reagents like bromine and hydrochloric acid, indicative of potential reactivity trends in 5-(Chloromethyl)-2-methylpyridine (C. R. Kolder, H. J. Hertog, 2010).

Physical Properties Analysis

Compounds like 5-(Chloromethyl)-2-methylpyridine often have distinct physical properties, such as melting and boiling points, solubility, and crystalline structure. These properties are influenced by the nature of the substituents and the overall molecular structure. Studies on similar pyridine derivatives provide insights into their physical characteristics, like the crystal structure of 2-amino-5-methylpyridine hydrochloride, which has implications for 5-(Chloromethyl)-2-methylpyridine (J. Sherfinski, R. E. Marsh, 1975).

Chemical Properties Analysis

The chemical properties of 5-(Chloromethyl)-2-methylpyridine, such as reactivity, stability, and chemical interactions, are influenced by the pyridine core and the specific substituents. Studies on related pyridine derivatives, such as their interaction with metals and other chemical agents, provide a basis for understanding the chemical behavior of 5-(Chloromethyl)-2-methylpyridine (Raziyeh Arab Ahmadi et al., 2011).

Aplicaciones Científicas De Investigación

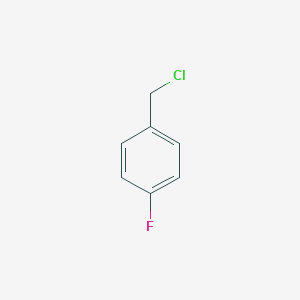

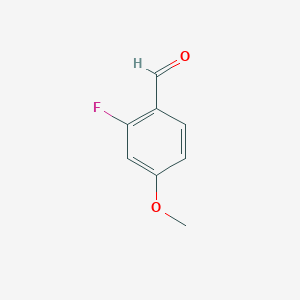

1. Synthesis and Fluorescent Properties of End-Functional PSt

- Methods of Application : The ATRP of styrene (St) was carried out using two initiators with similar structures, 5-chloromethyl-2-methoxy-benzaldehyde (CMMB) and 5-chloromethyl-2-hydroxyl-benzaldehyde (CMOB), with CuCl/N,N,N0,N00,N00-pentamethyldiethyltriamine (PMDETA) as a catalyst .

- Results or Outcomes : The ATRP using CMMB was obviously accelerated, the efficiency of the initiator was higher and even could proceed at relatively lower temperature (40 C), while ATRP using CMOB as initiator shows obvious slow-initiation and was under poor-control .

2. Synthesis, Characterization and Applications of Hyper Cross-linked Polymer

- Summary of Application : Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

- Methods of Application : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

- Results or Outcomes : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

3. Chloromethane Applications

- Summary of Application : Chloromethane, also known as methyl chloride, is an organic compound used as a crucial reagent in industrial chemistry .

- Methods of Application : It is a colorless, sweet-smelling, flammable gas with the chemical formula CH3Cl . It was formerly utilized as a refrigerant .

- Results or Outcomes : Although it is rarely present in consumer products, it plays a significant role in industrial chemistry .

4. Synthesis and Fluorescent Properties of End-Functional PSt

- Summary of Application : This research involves the synthesis and study of the fluorescent properties of end-functional polystyrene (PSt) initiated by 5-Chloromethyl-2-methoxy-benzaldehyde via Atom Transfer Radical Polymerization (ATRP) .

- Methods of Application : The ATRP of styrene (St) was carried out using two initiators with similar structures, 5-chloromethyl-2-methoxy-benzaldehyde (CMMB) and 5-chloromethyl-2-hydroxyl-benzaldehyde (CMOB), with CuCl/N,N,N0,N00,N00-pentamethyldiethyltriamine (PMDETA) as a catalyst .

- Results or Outcomes : The ATRP using CMMB was obviously accelerated, the efficiency of the initiator was higher and even could proceed at relatively lower temperature (40 C), while ATRP using CMOB as initiator shows obvious slow-initiation and was under poor-control .

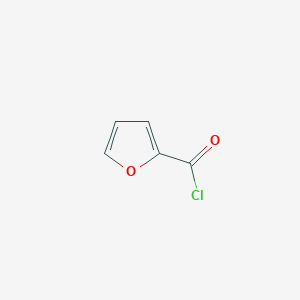

5. Valorization of Biomass-Derived Furfurals

- Summary of Application : This research elaborates on the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural .

- Methods of Application : Synthetic upgrading of furfurals has been shown in the light of chemical modifications of the reactive sites present in them .

- Results or Outcomes : This work encourages researchers to improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .

6. 5-Chloromethylfurfural Applications

- Summary of Application : 5-Chloromethylfurfural is an organic compound obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .

- Methods of Application : It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .

- Results or Outcomes : It is used as a reagent in various chemical reactions .

Propiedades

IUPAC Name |

5-(chloromethyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEBRYJZUMDNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480765 | |

| Record name | 5-(CHLOROMETHYL)-2-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-2-methylpyridine | |

CAS RN |

52426-66-1 | |

| Record name | 5-(CHLOROMETHYL)-2-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32564.png)

![4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid](/img/structure/B32566.png)

![7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid](/img/structure/B32567.png)